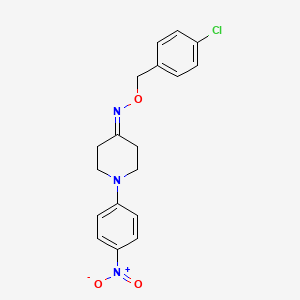

1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime (NPTPO) is a synthetic compound with potential applications in scientific research. It is a relatively new compound, having been first synthesized in the early 2000s, and has since been studied for its potential applications in a variety of areas. In

Wissenschaftliche Forschungsanwendungen

Oxo-Transfer Reactivity and Catalysis : The compound's reactivity in oxo-transfer processes was explored, particularly its behavior in catalytic secondary oxo transfer reactions. These studies contribute to the understanding of catalysis and reaction mechanisms involving nitro and pyridine groups (Goodwin et al., 2001).

Polymeric Oximes and Catalytic Esterolysis : Research has been conducted on optically active polymers containing oxime groups, with applications in catalyzing esterolysis reactions. This includes studies on the kinetics and factors affecting the catalytic behavior of these polymers (Aglietto et al., 1985).

Synthesis and Characterization of High-Refractive Polymers : The compound is used in the synthesis and characterization of organo-soluble polyphenylquinoxalines, demonstrating significant potential in the creation of materials with ultra-high refractive indices and low birefringences, which could have applications in optics and photonics (Li et al., 2010).

Investigations in Organic Chemistry : Studies have also delved into the modification of electrophilic centers and substituents in pyridinolysis reactions, contributing to the broader understanding of organic reaction mechanisms (Um et al., 2006).

Electrochromic Properties and Applications : Research on electrochromic polymers, which change color when a voltage is applied, has incorporated 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole (a related compound), exploring its use in electrochromic devices (Variş et al., 2007).

Application in Corrosion Inhibition : The compound's derivatives, particularly those related to oxadiazoles, have been studied for their effects on corrosion inhibition, highlighting the potential application in protecting metals against corrosion (Lagrenée et al., 2001).

Use in Chemical Synthesis : The compound and its derivatives have been utilized in the conversion of oximes to carbonyl compounds, showcasing a potential role in synthetic organic chemistry and the development of eco-friendly reaction conditions (Kim et al., 2010).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methoxy]-1-(4-nitrophenyl)piperidin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c19-15-3-1-14(2-4-15)13-25-20-16-9-11-21(12-10-16)17-5-7-18(8-6-17)22(23)24/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOZCZONYKWSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NOCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)

![3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2827889.png)

![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)

![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)

![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827903.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)